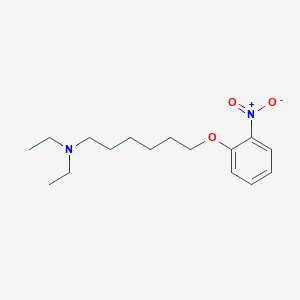
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes or proteins in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme necessary for DNA replication and cell division. In viruses, it has been reported to inhibit the activity of the viral protease, an enzyme required for viral replication. In insects, it has been found to interfere with the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine depend on the target organism and the concentration of the compound used. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viruses, it has been reported to reduce viral load and inhibit viral replication. In insects, it has been found to cause paralysis and death. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad range of potential applications. It can be used in various fields such as medicine, agriculture, and materials science. Another advantage is its relatively simple synthesis method and high yield. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective and targeted applications. Another direction is the exploration of its potential use as a building block for the synthesis of other compounds with novel properties. Additionally, more research is needed to assess its safety and potential environmental impact, especially in the context of its use in agriculture.
Synthesis Methods
The synthesis of 1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of benzylamine, benzoyl chloride, and sodium azide in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-benzoyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its insecticidal and herbicidal activities. In materials science, it has been explored for its potential use as a catalyst or as a building block for the synthesis of other compounds.
properties
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-21(20-14-8-3-9-15-20)28-23(25-17-19-12-6-2-7-13-19)26-22(27-28)24-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITSXDYBYBKKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)
![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)